molecular formula C13H12N2O5S2 B11700145 (5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11700145
M. Wt: 340.4 g/mol
InChI Key: AAJJWYGWGFDTDO-UXBLZVDNSA-N
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Description

(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the condensation of a thiosemicarbazide with an α-haloketone or α-haloester. For the specific compound , the synthesis might involve the following steps:

    Condensation Reaction: Reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a suitable catalyst to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining an optimal temperature range to ensure complete reaction.

    Catalyst Selection: Using efficient catalysts to promote the cyclization process.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various thiazolidinone derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes such as aldose reductase and carbonic anhydrase.

Medicine

    Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.

    Anti-inflammatory Activity: Potential anti-inflammatory agents for treating inflammatory diseases.

Industry

    Pharmaceuticals: Used in the development of new pharmaceutical agents with diverse therapeutic applications.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Similar structure but different substituents.

Uniqueness

    Structural Features: The presence of the ethoxy, hydroxy, and nitro groups in the phenyl ring.

    Biological Activity: Unique combination of antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

This framework should provide a comprehensive overview of the compound and its various aspects. You can further refine and expand upon this information as more specific details become available.

Properties

Molecular Formula

C13H12N2O5S2

Molecular Weight

340.4 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12N2O5S2/c1-3-20-9-5-7(4-8(11(9)16)15(18)19)6-10-12(17)14(2)13(21)22-10/h4-6,16H,3H2,1-2H3/b10-6+

InChI Key

AAJJWYGWGFDTDO-UXBLZVDNSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)C

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C

Origin of Product

United States

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